Benzene, 1-chloro-3-(1,2-dibromoethyl)-

Description

Contextualization within Modern Organic Synthesis and Chemical Research

Halogenated compounds are widely utilized as starting materials for the synthesis of a vast array of organic compounds. Specifically, vicinal dibromides are recognized as versatile synthetic precursors in organic chemistry due to the distinct reactivity of their carbon-halogen (C-X) bonds. nih.gov They are commonly synthesized through the addition of bromine to an alkene, a reaction that serves as a fundamental method for detecting the presence of a carbon-carbon double bond.

The reactivity of the vicinal dibromide moiety allows for subsequent chemical modifications. For instance, these compounds can undergo dehydrohalogenation to form alkynes or elimination reactions to regenerate the parent alkene, making them useful in protection/deprotection strategies for double bonds. libretexts.orgresearchgate.net Their utility extends to being precursors for organometallic reagents and in the synthesis of pharmaceuticals and specialty polymers. chemimpex.com

Structural Significance of the 1-chloro-3-(1,2-dibromoethyl)benzene Motif in Organic Chemistry

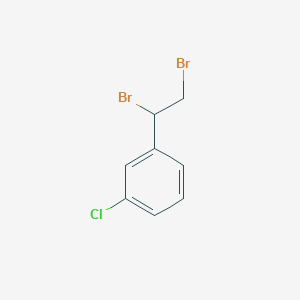

The molecule "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" possesses a unique combination of structural features that dictate its chemical behavior. The aromatic ring is substituted with a chlorine atom and a 1,2-dibromoethyl group. The chlorine atom influences the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions. The vicinal dibromide on the ethyl side chain is the primary site of reactivity for this molecule.

This structural motif is typically formed via the bromination of 1-chloro-3-vinylbenzene. The precursor, 1-chloro-3-ethylbenzene (B1584093), is synthesized from benzene through processes like Friedel-Crafts alkylation followed by chlorination. pearson.com The directing effects of the substituents are crucial in achieving the desired meta-substitution pattern. pearson.com The presence of two bromine atoms on adjacent carbons provides a handle for various synthetic transformations, including elimination to form vinyl derivatives or substitution reactions. libretexts.org

Table 1: Physicochemical Properties of Benzene, 1-chloro-3-(1,2-dibromoethyl)-

| Property | Value |

| CAS Number | 187409-10-5 chemicalbook.com |

| Molecular Formula | C₈H₇Br₂Cl |

| Molecular Weight | 310.40 g/mol |

| Synonyms | 1-Chloro-3-(1,2-dibromoethyl)benzene |

Note: Detailed experimental data for this specific compound is limited in publicly accessible literature, reflecting its role primarily as a synthetic intermediate rather than an end-product.

Overview of Research Trends in Halogenated Aliphatic-Aromatic Systems

Research involving halogenated aliphatic-aromatic systems is evolving, driven by the dual needs for advanced synthetic methodologies and environmental stewardship. A significant trend is the development of more controlled and environmentally benign halogenation techniques. Traditional methods often employ toxic and corrosive molecular halogens like Br₂ and Cl₂. nih.gov Current research focuses on alternative reagents and catalytic systems, including visible-light-mediated reactions, that offer better selectivity and functional group tolerance. nih.gov

Another major research area concerns the environmental fate and biodegradation of halogenated aromatic compounds. Due to their widespread use in industries such as agriculture, dyes, and pharmaceuticals, these stable compounds can persist and accumulate in the environment, posing potential risks. nih.gov Consequently, studies on microbial degradation and enzymatic reactions that can break down these persistent pollutants are of significant interest. nih.gov

Furthermore, there is a growing trend in materials science to reduce the reliance on halogenated compounds, particularly in applications like flame retardants, due to concerns about the environmental impact of their combustion byproducts. This has spurred research into halogen-free alternatives, such as phosphorus-based materials. mdpi.com Concurrently, the unique properties of halogenated systems continue to be exploited in the synthesis of complex molecules for pharmaceuticals and advanced materials, driving ongoing innovation in catalytic and multi-component reactions. chemimpex.comacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

187409-10-5 |

|---|---|

Molecular Formula |

C8H7Br2Cl |

Molecular Weight |

298.40 g/mol |

IUPAC Name |

1-chloro-3-(1,2-dibromoethyl)benzene |

InChI |

InChI=1S/C8H7Br2Cl/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8H,5H2 |

InChI Key |

ZHXWXDLLAIUVKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CBr)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of Benzene, 1 Chloro 3 1,2 Dibromoethyl

Reductive Debromination Reactions

Reductive debromination is a key transformation for vicinal dibromides, providing a method for synthesizing alkenes. nih.gov This process involves the elimination of both bromine atoms with the concomitant formation of a carbon-carbon double bond. A variety of reagents and conditions have been developed to achieve this transformation, often with high degrees of chemo- and stereoselectivity. nih.gov

The debromination of vicinal dibromides is a highly stereoselective reaction. The generally accepted mechanism for many reducing agents, including metals and iodide ions, is a concerted E2-type anti-elimination. This pathway requires an anti-periplanar conformation where the two bromine atoms and the two carbons they are attached to lie in the same plane, with the bromines on opposite sides of the C-C bond. dtic.mil

This stereochemical requirement dictates that the geometry of the resulting alkene is dependent on the diastereomeric form of the starting dibromide. For a substrate like Benzene (B151609), 1-chloro-3-(1,2-dibromoethyl)-, which is typically formed from the anti-addition of bromine to an (E)-alkene, the resulting erythro diastereomer will undergo anti-elimination to stereoselectively produce the (E)-alkene. Conversely, a threo diastereomer would yield the (Z)-alkene. This trans-stereospecificity is a hallmark of the reaction. nih.gov

The mechanism of reductive debromination can be complex and is influenced by the nature of the reducing agent. dtic.mil The process can be broadly categorized into one-electron and two-electron pathways. nih.govacs.org

Two-Electron Mechanism: Reagents like the iodide ion (I⁻) are considered two-electron reductants. The reaction is believed to proceed through a concerted nucleophilic attack on one bromine atom, leading to the simultaneous elimination of the second bromide and formation of the alkene in a single, stereospecific step. acs.org

One-Electron Mechanism: Reductants such as zero-valent metals (e.g., Fe, Zn) or certain metal ions (e.g., Cr(II), Fe(II)) are presumed one-electron donors. nih.govacs.org A single-electron transfer (SET) to the dibromide would initially form a radical anion, which then loses a bromide ion to generate a bromine-bridged radical intermediate. dtic.mil If this radical intermediate has a sufficient lifetime, rotation around the carbon-carbon bond can occur before a second electron transfer, potentially leading to a loss of stereoselectivity and the formation of a mixture of (E) and (Z) alkenes. dtic.mil

However, studies have shown that even with one-electron reductants like iron and zinc, a high degree of stereospecificity is often maintained. nih.govacs.org This suggests that either the second electron transfer occurs too rapidly for bond rotation to take place, or the reaction proceeds through surface-bound organometallic intermediates rather than free radical species. nih.govacs.org

| Mechanism Type | Typical Reductant | Key Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Two-Electron Transfer | Iodide (I⁻) | None (Concerted) | Highly Stereospecific (Anti-elimination) |

| One-Electron Transfer (SET) | Zero-Valent Metals (Fe, Zn), Cr(II) | Short-lived Radical / Organometallic | Often Stereospecific |

| Long-lived Free Radical | Loss of Stereospecificity (E/Z Mixture) |

Modern synthetic methods have explored greener and more efficient alternatives for reductive debromination.

Hydride Donors: Organic hydride donors, such as dihydropyridines (e.g., Hantzsch's ester) and benzimidazolines, are a class of reducing agents used in various organic transformations. rsc.org In many biological and synthetic systems, they function by transferring a hydride ion (H⁻) to an unsaturated substrate, often activated by a metal ion catalyst. rsc.org While they are powerful reductants, their specific application for the reductive debromination of vicinal dibromides is less commonly documented compared to metallic or ionic reagents.

Ionic Liquids: Ionic liquids have emerged as effective catalysts and reaction media for chemical transformations. Specifically, 1-methyl-3-pentylimidazolium fluoroborate ([pmIm]BF4) has been shown to catalyze the stereoselective debromination of vicinal dibromides to their corresponding (E)-alkenes. nih.gov This methodology is notable for proceeding in high yields without the need for traditional organic solvents or metal-based reducing agents, offering a more environmentally benign protocol. nih.gov The ionic liquid can often be recycled, further enhancing its "green" credentials. Electrocatalytic debromination using complexes like cobalt(II)salen in ionic liquids has also been investigated. researchgate.net

Nucleophilic Substitution Reactions at Dibrominated Centers

The 1,2-dibromoethyl group in Benzene, 1-chloro-3-(1,2-dibromoethyl)- features two electrophilic carbon atoms that are susceptible to attack by nucleophiles. The benzylic carbon (the carbon atom attached to both a bromine and the benzene ring) is particularly reactive due to the ability of the phenyl ring to stabilize developing charge in the transition state of both S(_N)1 and S(_N)2 reactions. chemimpex.com

The cyanide ion (:CN⁻) is a strong nucleophile capable of displacing a halide leaving group. chemistrystudent.com When a vicinal dibromide like Benzene, 1-chloro-3-(1,2-dibromoethyl)- is treated with a source of cyanide ions, such as sodium or potassium cyanide, a nucleophilic substitution reaction can occur. chemguide.co.uk To favor substitution and prevent elimination reactions or the formation of alcohol byproducts from hydrolysis, the reaction is typically conducted under anhydrous conditions in a solvent like ethanol (B145695) and heated under reflux. chemguide.co.uk The reaction results in the replacement of a bromine atom with a cyano (-CN) group, forming a nitrile. chemtube3d.com

Regioselectivity: Nucleophilic attack can theoretically occur at either the benzylic (Cα) or the terminal (Cβ) carbon of the dibromoethyl side chain. However, the benzylic position is significantly more activated. In an S(_N)1 pathway, the resulting benzylic carbocation is resonance-stabilized by the aromatic ring. In an S(_N)2 pathway, the transition state also benefits from electronic stabilization by the adjacent π-system. Therefore, nucleophilic substitution is highly likely to occur regioselectively at the benzylic carbon.

Stereoselectivity: The stereochemical outcome of the substitution is dictated by the reaction mechanism.

S(_N)2 Mechanism: Favored by strong, unhindered nucleophiles like cyanide, this mechanism involves a backside attack on the electrophilic carbon. pearson.com The reaction proceeds in a single, concerted step, forcing the leaving group to depart from the opposite side. This results in a predictable inversion of the stereochemical configuration at the reaction center. youtube.comyoutube.com

S(_N)1 Mechanism: This pathway involves a two-step process starting with the departure of the leaving group to form a planar carbocation intermediate. pearson.com This intermediate loses its original stereochemical information. youtube.com The nucleophile can then attack from either face of the planar carbocation, leading to a mixture of both possible stereoisomers, a process known as racemization. pearson.com

For the reaction of Benzene, 1-chloro-3-(1,2-dibromoethyl)- with a strong nucleophile like sodium cyanide, the S(_N)2 pathway is the more probable route, leading to a product with an inverted configuration at the benzylic carbon. pearson.com

| Mechanism | Key Feature | Stereochemical Result | Favored By |

|---|---|---|---|

| S(_N)2 | Single step, backside attack | Inversion of configuration | Strong nucleophiles (e.g., :CN⁻) |

| S(_N)1 | Planar carbocation intermediate | Racemization (mixture of stereoisomers) | Weak nucleophiles, polar protic solvents |

Elimination Reactions Leading to Olefinic Products

The chemical behavior of Benzene, 1-chloro-3-(1,2-dibromoethyl)- is significantly influenced by the vicinal dibromide functionality on the ethyl side chain. This structural feature makes the compound susceptible to elimination reactions, primarily through a dehydrohalogenation process, to yield olefinic products. When treated with a strong base, vicinal dihalides readily undergo a twofold elimination of hydrogen halide (HX) to form alkynes. libretexts.org This transformation typically proceeds through a vinyl halide intermediate. libretexts.org

The reaction is generally understood to occur via an E2 (elimination, bimolecular) mechanism. libretexts.org In this concerted step, the base abstracts a proton from a carbon atom adjacent to the one bearing a bromine atom, while simultaneously, the carbon-bromine bond breaks, and a double bond is formed. crunchchemistry.co.ukwikipedia.org For Benzene, 1-chloro-3-(1,2-dibromoethyl)-, the first elimination would result in the formation of a vinyl bromide, specifically 1-bromo-2-(3-chlorophenyl)ethene. This reaction requires a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), often in an alcoholic solvent or liquid ammonia. libretexts.orgunacademy.com

A second elimination reaction can then occur from the resulting vinyl halide to form the corresponding alkyne. masterorganicchemistry.comyoutube.com This second step is generally slower and may require more forcing conditions, such as higher temperatures, due to the increased strength of the vinyl C-Br bond compared to the alkyl C-Br bond. youtube.com The final product of this sequential dehydrobromination would be 1-chloro-3-ethynylbenzene.

First Dehydrobromination (fast): Benzene, 1-chloro-3-(1,2-dibromoethyl)- reacts with a strong base to yield 1-bromo-2-(3-chlorophenyl)ethene, a bromide salt, and water.

Second Dehydrobromination (slow): The intermediate, 1-bromo-2-(3-chlorophenyl)ethene, undergoes a further elimination reaction with a strong base to produce 1-chloro-3-ethynylbenzene, another molecule of bromide salt, and water.

The regioselectivity of the initial elimination can be influenced by the nature of the base used. A bulky base, such as potassium tert-butoxide, may favor the formation of the less substituted alkene (Hofmann product), although in this specific case, the structure limits the possibilities. youtube.com The stereochemistry of the E2 reaction dictates that the abstracted proton and the leaving bromide group should be in an anti-periplanar conformation for the reaction to proceed most efficiently. wikipedia.org

Other Halogen-Specific Transformations

Beyond elimination reactions, the halogen atoms in Benzene, 1-chloro-3-(1,2-dibromoethyl)- impart a range of potential reactivities. The presence of both bromine and chlorine atoms on the molecule allows for selective transformations based on the differential reactivity of carbon-bromine and carbon-chlorine bonds.

Reactivity of Carbon-Bromine Bonds in Diverse Organic Transformations

The carbon-bromine bonds in the 1,2-dibromoethyl group are significantly more reactive than the carbon-chlorine bond on the aromatic ring. This difference in reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. libretexts.orgyoutube.com The C-Br bond is longer and weaker, making it more susceptible to cleavage in various organic transformations. youtube.com

This disparity in reactivity allows for selective reactions targeting the dibromoethyl moiety. For instance, nucleophilic substitution reactions are expected to occur preferentially at the ethyl side chain. The reactivity order for haloalkanes in nucleophilic substitution is generally RI > RBr > RCl > RF. libretexts.org Therefore, nucleophiles will preferentially displace the bromine atoms over the chlorine atom.

Furthermore, reductive dehalogenation, the removal of halogen atoms, would also selectively occur at the C-Br bonds. Reagents like zinc dust can be used for the dehalogenation of vicinal dihalides to form alkenes. youtube.com In such a reaction, Benzene, 1-chloro-3-(1,2-dibromoethyl)- would be expected to yield 1-chloro-3-vinylbenzene.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Enthalpy (kJ/mol) | Bond Length (pm) | Relative Reactivity in Nucleophilic Substitution |

| C-Cl | 328 | 177 | Lower |

| C-Br | 276 | 194 | Higher |

Note: The values are approximate and can vary depending on the specific molecule. youtube.com

Oxidative Transformations of Halogenated Aromatic Compounds

While the C-Br bonds are more reactive under many conditions, the chloro-aromatic portion of the molecule can undergo specific transformations, particularly oxidative reactions. The oxidative addition of aryl halides to transition metal complexes is a key step in many catalytic cross-coupling reactions. rsc.orgnih.gov However, the reactivity of aryl halides in oxidative addition follows the trend C-I > C-Br > C-Cl, making aryl chlorides the least reactive. nih.gov Therefore, any catalytic cycle involving the activation of the C-Cl bond would require more forcing conditions or specialized catalyst systems. rsc.org

Despite the lower reactivity, under suitable conditions, the C-Cl bond can participate in reactions such as palladium-catalyzed carbonylation or other cross-coupling reactions, although these would likely require conditions under which the dibromoethyl group would have already reacted. acs.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions that Benzene, 1-chloro-3-(1,2-dibromoethyl)- undergoes is crucial for predicting its chemical fate and designing synthetic applications. This involves studying the kinetics of these transformations and identifying the transient species involved.

Kinetic Studies of Abiotic Reductive and Hydrolytic Processes of Halogenated Hydrocarbons

The abiotic degradation of halogenated hydrocarbons can occur through reductive and hydrolytic pathways. Reductive dehalogenation often follows pseudo-first-order kinetics in environmental settings. nih.gov The rate of these reactions is influenced by factors such as the nature of the halogen, the structure of the hydrocarbon, and the presence of reductants. The general trend for reductive dehalogenation reactivity is R-I > R-Br > R-Cl > R-F, consistent with the C-X bond strengths. msu.edu

Hydrolysis of halogenoalkanes is another important degradation pathway. The rate of hydrolysis is dependent on the type of halogenoalkane (primary, secondary, or tertiary) and the nature of the halogen. savemyexams.comsavemyexams.com Tertiary halogenoalkanes tend to react fastest via an SN1 mechanism, which proceeds through a carbocation intermediate, while primary halogenoalkanes react via a slower SN2 mechanism. crunchchemistry.co.ukyoutube.com The rate of hydrolysis also follows the trend of C-I > C-Br > C-Cl in terms of the leaving group ability of the halide. savemyexams.comsavemyexams.com For Benzene, 1-chloro-3-(1,2-dibromoethyl)-, hydrolysis would be expected to occur at the C-Br bonds, likely proceeding through an SN2 mechanism for the primary bromide and a mechanism with more SN1 character for the secondary, benzylic bromide.

Table 2: General Reactivity Trends for Halogenated Hydrocarbons

| Reaction Type | Reactivity Order (Halogen) | Kinetic Order (Typical) |

| Reductive Dehalogenation | I > Br > Cl | Pseudo-first-order |

| Hydrolysis (SN1/SN2) | I > Br > Cl | First or Second-order |

Elucidation of Reaction Intermediates and Transition States

The elimination reactions of Benzene, 1-chloro-3-(1,2-dibromoethyl)- are expected to proceed through well-defined transition states and intermediates. In the E2 mechanism for dehydrobromination, the reaction proceeds through a single transition state where the base is abstracting the proton, the C-H bond is breaking, the C=C double bond is forming, and the C-Br bond is breaking simultaneously. crunchchemistry.co.uk This transition state has a specific stereochemical requirement for the proton and leaving group to be anti-periplanar. wikipedia.org

Stereochemical Research in the Context of Vicinal Dibromides

Conformational Analysis of 1,2-Dibromoethyl Moieties

The rotation around the central carbon-carbon bond in a 1,2-dibromoethyl group leads to a continuous array of conformations. However, the most energetically significant are the staggered conformations, which are energy minima, and the eclipsed conformations, which represent energy maxima. libretexts.org The staggered conformations are further classified as anti and gauche. libretexts.org

In the anti-conformation , the two bromine atoms are positioned 180° apart with respect to the dihedral angle. This arrangement is generally the most stable due to the minimization of steric repulsion between the bulky bromine atoms. nih.gov

In the gauche conformations , the bromine atoms have a dihedral angle of approximately 60° to each other. chemtube3d.com These conformations are typically higher in energy than the anti-conformer because of the closer proximity of the bromine atoms, leading to increased steric strain. nih.gov There are two non-superimposable gauche conformations which are enantiomeric to each other.

The relative populations of the anti and gauche conformers are dictated by the energy difference between them. This energy difference can be determined experimentally using techniques like Raman and IR spectroscopy, as well as computationally through quantum chemistry methods. ladykeanecollege.edu.in For simple 1,2-dihaloethanes, the anti-isomer is generally favored. nih.gov

Interactive Data Table: Conformational Analysis of 1,2-Disubstituted Ethanes

| Compound | Most Stable Conformer | Dihedral Angle (X-C-C-X) | Key Factors |

| 1,2-Dibromoethane | Anti | ~180° | Steric hindrance between Br atoms |

| 1,2-Dichloroethane (B1671644) | Anti | ~180° | Steric hindrance between Cl atoms |

| 1,2-Difluoroethane | Gauche | ~70° | Gauche effect (hyperconjugation) |

Impact of Halogen Substituents on Molecular Conformation

The nature of the halogen substituents in vicinal dihalides plays a crucial role in determining the preferred molecular conformation. This influence is a combination of steric and electronic effects.

Steric Effects: As the size of the halogen atom increases (from fluorine to iodine), the steric repulsion between the halogens in the gauche conformation also increases. researchgate.net This increased steric strain further stabilizes the anti-conformation, where the bulky substituents are farthest apart. Consequently, for 1,2-dichloroethane and 1,2-dibromoethane, the anti-conformer is significantly more stable than the gauche conformers. researchgate.net

Stereoelectronic Effects: In addition to steric considerations, electronic interactions, known as stereoelectronic effects, can significantly influence conformational preferences. wikipedia.org One of the most notable of these is the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation when it is electronically favorable, even if it is sterically disfavored. wikipedia.org The classic example is 1,2-difluoroethane, where the gauche conformer is more stable than the anti-conformer. wikipedia.org This stabilization is attributed to a hyperconjugative interaction between the C-H bonding orbital (a good electron donor) and the C-F anti-bonding orbital (a good electron acceptor). This overlap is maximized in the gauche arrangement. wikipedia.org

While the gauche effect is most pronounced with highly electronegative and small fluorine atoms, similar but weaker stereoelectronic interactions are present in other 1,2-dihaloethanes. However, in the case of chlorine and bromine, the larger steric repulsion generally outweighs the stabilizing hyperconjugative effects, leading to a preference for the anti-conformation. researchgate.net The presence of other substituents on the molecule, such as a chlorophenyl group, can further modulate these conformational preferences through inductive and resonance effects, although the fundamental principles of steric and stereoelectronic balance remain the same.

Diastereomeric Control and Stereospecificity in Organic Reactions Involving Dibromides

The formation of vicinal dibromides often proceeds through the electrophilic addition of bromine (Br₂) to an alkene. This reaction is a cornerstone of organic synthesis and a classic example of stereospecificity and diastereomeric control. The stereochemical outcome of this reaction is dictated by the reaction mechanism.

The addition of bromine to an alkene is a stereospecific anti-addition . chemtube3d.comlibretexts.org This means that the two bromine atoms add to opposite faces of the double bond. ladykeanecollege.edu.inmasterorganicchemistry.com The mechanism involves the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com The incoming bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom, in a manner analogous to an S(_N)2 reaction. youtube.com This backside attack results in the observed anti-addition stereochemistry.

This stereospecificity has important consequences for the diastereomeric outcome of the reaction.

Addition to a (Z)-alkene (cis): The anti-addition of bromine to a (Z)-alkene results in the formation of a racemic mixture of enantiomers. libretexts.org

Addition to an (E)-alkene (trans): The anti-addition of bromine to an (E)-alkene yields a meso compound, if the product has a plane of symmetry. libretexts.org

Therefore, the stereochemistry of the starting alkene directly controls the stereochemistry of the resulting vicinal dibromide product, making the reaction highly diastereospecific. If the alkene already contains a stereocenter, the addition of bromine will lead to the formation of a mixture of diastereomers. chemistrysteps.commasterorganicchemistry.com The principles of stereospecific anti-addition are fundamental to controlling the stereochemical outcome of reactions that form vicinal dibromides.

Advanced Characterization and Spectroscopic Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "Benzene, 1-chloro-3-(1,2-dibromoethyl)-", both one-dimensional and two-dimensional NMR experiments are crucial for assigning the structure and determining the relative stereochemistry of the diastereomers.

Proton NMR is particularly sensitive to the stereochemical environment of the protons. The two diastereomers of "Benzene, 1-chloro-3-(1,2-dibromoethyl)-", the (R,S) and (S,R) pair (the erythro form) and the (R,R) and (S,S) pair (the threo form), will exhibit distinct ¹H NMR spectra. The protons on the dibromoethyl side chain (H-α and H-ß) form an AX or AB spin system, and their coupling constants (J-values) are diagnostic for the relative stereochemistry.

In the threo diastereomer, the vicinal coupling constant (³JHα-Hß) is typically larger due to the anti-periplanar relationship of the protons in the most stable conformation. Conversely, the erythro diastereomer exhibits a smaller ³JHα-Hß value, reflecting a gauche relationship. The chemical shifts of the aromatic protons are also influenced by the conformation of the dibromoethyl group, leading to subtle but measurable differences between the diastereomers.

Table 1: Predicted ¹H NMR Data for Diastereomers of Benzene (B151609), 1-chloro-3-(1,2-dibromoethyl)-

| Proton | Predicted Chemical Shift (δ) - erythro | Predicted Chemical Shift (δ) - threo | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-α | 5.2 - 5.4 ppm | 5.3 - 5.5 ppm | ³JHα-Hß = 4-6 Hz |

| H-ß | 4.1 - 4.3 ppm | 4.2 - 4.4 ppm | ³JHα-Hß = 8-10 Hz |

Note: The data presented in this table is predictive and based on typical values for similar structures.

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbons in the dibromoethyl side chain are particularly informative. The carbon bearing the bromine atom and attached to the aromatic ring (C-α) will resonate at a different frequency compared to the terminal carbon with a bromine atom (C-ß). The aromatic carbons will also show distinct signals, which can be assigned based on their substitution pattern and comparison with predicted chemical shifts.

Table 2: Predicted ¹³C NMR Data for Benzene, 1-chloro-3-(1,2-dibromoethyl)-

| Carbon | Predicted Chemical Shift (δ) |

|---|---|

| C-α | 50 - 55 ppm |

| C-ß | 35 - 40 ppm |

| C-1 (C-Cl) | 133 - 136 ppm |

| C-3 (C-CH) | 140 - 143 ppm |

Note: The data presented in this table is predictive and based on typical values for similar structures.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the molecule. A COSY spectrum would show a correlation between H-α and H-ß, confirming their vicinal relationship. HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the signals for C-α/H-α and C-ß/H-ß. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space proximity of protons, which can provide additional evidence for the stereochemical assignment.

Mass Spectrometry in Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For "Benzene, 1-chloro-3-(1,2-dibromoethyl)-", high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₇Br₂Cl. The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing two bromine atoms and one chlorine atom.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways would include the loss of a bromine radical, a chlorine radical, or HBr. The benzylic position of the C-α carbon makes the C-α–C-ß bond susceptible to cleavage, leading to the formation of a stable benzylic carbocation.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. The IR spectrum of "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" would show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands for Benzene, 1-chloro-3-(1,2-dibromoethyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkyl C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Note: The data presented in this table is predictive and based on typical values for similar structures.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the C-C backbone and the symmetric vibrations of the aromatic ring.

UV-Visible Spectroscopy in Reaction Kinetic Monitoring and Quantification

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" is expected to show absorption in the UV region due to the π-π* transitions of the substituted benzene ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be used for quantification of the compound in solution, following the Beer-Lambert law. This technique is particularly useful for monitoring reaction kinetics, for example, in studies of dehydrohalogenation reactions where the formation of a conjugated system would lead to a significant change in the UV-Vis spectrum.

Computational Chemistry and Theoretical Investigations of Benzene, 1 Chloro 3 1,2 Dibromoethyl

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" and the energy associated with this structure. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about the molecule's electronic and geometric properties.

Ab initio and Density Functional Theory (DFT) are two cornerstone approaches used for the geometry optimization of molecules like "Benzene, 1-chloro-3-(1,2-dibromoethyl)-". Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though more accurate methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), are often employed for more precise results.

Density Functional Theory (DFT) has become a widely used method due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. A variety of functionals, such as B3LYP, are available to approximate the exchange-correlation energy. For halogenated benzene (B151609) derivatives, the choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical for obtaining accurate results. Basis sets like 6-311++G(d,p) are commonly used to properly describe the electronic structure of molecules containing heavy atoms like chlorine and bromine.

For similar halogenated benzene compounds, studies have shown that DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a study on 2-chloroethyl benzene, the molecular geometry was optimized using the B3LYP method with a 6-311G++(d,p) basis set, showing good agreement with experimental data. researchgate.net Another study on 1,3-dibromo-5-chlorobenzene (B31355) also utilized quantum chemical methods to investigate its structure. semanticscholar.org

Below is a hypothetical table illustrating the kind of data that would be generated from a geometry optimization of "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" using DFT.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-Cl Bond Length (Å) | 1.745 |

| C-Br Bond Length (Å) | 1.938 |

| C-C (aromatic) Bond Length (Å) | 1.395 - 1.405 |

| C-C (ethyl) Bond Length (Å) | 1.530 - 1.540 |

| Dihedral Angle (Cl-C-C-C) (°) | 120.5 |

To achieve even higher accuracy in thermochemical properties such as enthalpy of formation, Gibbs free energy of formation, and heat capacity, composite methods are often employed. chemeo.com These methods, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, combine results from several high-level ab initio calculations to extrapolate to a higher level of theory and a more complete basis set. This approach helps to minimize errors inherent in individual computational methods.

The application of these high-accuracy methods would allow for the precise determination of the thermodynamic stability of "Benzene, 1-chloro-3-(1,2-dibromoethyl)-". For example, a study on the gas-phase elimination kinetics of similar chloro- and bromo-substituted hydrocarbons utilized high-level theoretical methods to obtain accurate energetic data.

A hypothetical table of thermochemical properties for "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" calculated using a composite method like G4(MP2) is presented below.

| Property | Calculated Value (G4(MP2)) |

| Enthalpy of Formation (gas phase, 298.15 K) (kJ/mol) | 85.3 |

| Gibbs Free Energy of Formation (gas phase, 298.15 K) (kJ/mol) | 150.7 |

| Heat Capacity (Cv) (J/mol·K) | 185.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving "Benzene, 1-chloro-3-(1,2-dibromoethyl)-". By mapping out the potential energy surface, chemists can identify the most likely pathways for a reaction to occur.

A key aspect of understanding a reaction mechanism is the characterization of transition states and intermediates. A transition state is a high-energy structure that connects reactants and products, while an intermediate is a short-lived, relatively stable species formed during the reaction.

Computational methods can be used to locate and characterize these species. Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a minimum (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate. For example, in the study of gas-phase elimination reactions of alkyl halides, computational methods were used to identify and characterize the cyclic transition states. usfq.edu.ec

By connecting reactants, intermediates, transition states, and products, a potential energy surface (PES) for a reaction can be mapped. The PES provides a visual representation of the energy changes that occur as a reaction progresses. This allows for the determination of activation energies, which are crucial for understanding reaction rates.

For a molecule like "Benzene, 1-chloro-3-(1,2-dibromoethyl)-", potential reactions could include dehydrohalogenation or substitution reactions. Computational studies could map the PES for these pathways to determine which is more favorable under different conditions. For instance, research on the reaction of the 1-propynyl radical with benzene involved mapping the C9H9 and C9H8 potential energy surfaces to understand the reaction mechanism. nih.govresearchgate.net

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its reactivity. Computational chemistry provides a suite of tools to analyze the electronic properties of "Benzene, 1-chloro-3-(1,2-dibromoethyl)-" and to calculate various reactivity descriptors.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution in the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Fukui Functions: These are used to predict the sites where a molecule will be most susceptible to nucleophilic, electrophilic, or radical attack.

Natural Bond Orbital (NBO) Analysis: This method provides insights into the bonding and charge distribution within the molecule.

A study on various benzene derivatives calculated HOMO-LUMO energies and other quantum chemical parameters to understand their reactivity. scispace.com Similarly, research on 2-chloroethyl benzene utilized MEP, ELF (Electron Localization Function), and Fukui functions to highlight the reactive sites and charge distribution. researchgate.net

Below is a hypothetical table of calculated electronic properties and reactivity descriptors for "Benzene, 1-chloro-3-(1,2-dibromoethyl)-".

| Descriptor | Calculated Value |

| HOMO Energy (eV) | -9.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 8.62 |

| Dipole Moment (Debye) | 2.15 |

| Electron Affinity (eV) | 1.18 |

| Ionization Potential (eV) | 9.79 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. mdpi.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. mdpi.com

For Benzene, 1-chloro-3-(1,2-dibromoethyl)-, the electronic properties of the benzene ring are modified by the presence of the chloro and 1,2-dibromoethyl substituents. The chlorine atom, being electronegative, is expected to withdraw electron density from the aromatic ring through induction, while also donating electron density through resonance. The dibromoethyl group primarily acts as an electron-withdrawing group due to the high electronegativity of the bromine atoms.

Computational studies on similar molecules, such as styrene (B11656) and substituted benzenes, show that substituents significantly influence the energy and distribution of the FMOs. huji.ac.ilresearchgate.netresearchgate.net In the case of Benzene, 1-chloro-3-(1,2-dibromoethyl)-, the HOMO is expected to be a π-orbital primarily located on the aromatic ring, while the LUMO is likely a π* anti-bonding orbital, also distributed over the ring. The electron-withdrawing substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The precise energy values and the HOMO-LUMO gap, which dictate the molecule's susceptibility to electrophilic or nucleophilic attack, can be determined through specific DFT calculations. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Related Aromatic Compounds Note: These values are illustrative and depend on the computational method and basis set used. Specific values for Benzene, 1-chloro-3-(1,2-dibromoethyl)- require dedicated calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -9.24 | -1.16 | 8.08 |

| Chlorobenzene (B131634) | -9.08 | -0.41 | 8.67 |

| Styrene | -8.47 | -0.25 | 8.22 |

Investigation of Electrostatic and Intermolecular Interactions in Reaction Dynamics

Molecular electrostatic potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.netwalisongo.ac.id The MEP illustrates the electrostatic potential on the electron isodensity surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For halogenated benzenes, the MEP reveals distinct features. The π-system of the aromatic ring typically creates a region of negative electrostatic potential above and below the plane of the ring. mdpi.com The halogen atoms, due to their high electronegativity, create a polar C-X bond, leading to an electron-rich region around the sides of the halogen atom. researchgate.net Concurrently, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), can form on the outermost portion of the halogen atom along the C-X bond axis. researchgate.netresearchgate.net The strength of this σ-hole increases with the size and polarizability of the halogen, following the trend F < Cl < Br. researchgate.net

In Benzene, 1-chloro-3-(1,2-dibromoethyl)-, the MEP would be complex, reflecting the combined effects of the chloro and dibromoethyl groups. One would expect a negative potential associated with the benzene ring's π-electrons and positive σ-holes on the chlorine and, more prominently, the bromine atoms. These features dictate the molecule's intermolecular interactions. The molecule will exhibit van der Waals forces (specifically, London dispersion forces), which are significant due to the presence of heavy bromine atoms. mdpi.com Furthermore, the polar C-Cl and C-Br bonds can lead to dipole-dipole interactions. The presence of σ-holes on the bromine atoms allows for the formation of halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile. researchgate.net These electrostatic and intermolecular forces are crucial in determining the molecule's physical properties, such as boiling point and solubility, as well as its behavior in solution and its ability to interact with other molecules in a reaction. nih.gov

Thermochemical Properties of Halogenated Organic Systems

The thermochemical properties of a molecule, such as its enthalpy of formation and bond dissociation energies, are fundamental to understanding its stability and the energetics of its reactions. researchgate.net Computational methods provide a reliable means of estimating these properties, especially for compounds where experimental data is scarce. researchgate.net

Calculation of Enthalpies of Formation and Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. libretexts.org It is a direct measure of bond strength. pearson.com BDEs are crucial for predicting the feasibility and pathways of chemical reactions, particularly those involving radical mechanisms. For Benzene, 1-chloro-3-(1,2-dibromoethyl)-, several key BDEs determine its reactivity: the C-H bonds on the ring and the ethyl group, the C-C bond of the ethyl group, and the C-Cl and C-Br bonds. The heterolytic BDE, which corresponds to the formation of ions, is influenced by the stability of the resulting carbocation; more stable carbocations require less energy to form. doubtnut.comsarthaks.com

Table 2: Typical Bond Dissociation Energies (BDEs) for Relevant Bond Types Values are approximate and can vary based on the specific molecular environment.

| Bond | Typical BDE (kJ/mol) |

|---|---|

| Aryl C-H | ~473 |

| Primary Alkyl C-H (R-CH2-H) | ~423 |

| Aryl C-Cl | ~401 |

| Alkyl C-Br | ~302 pearson.com |

| C-C | ~370 |

Understanding the Influence of Halogenation on Thermodynamic Stability

Generally, the strength of the carbon-halogen bond decreases down the group: C-F > C-Cl > C-Br > C-I. This trend is reflected in their respective bond dissociation energies. Consequently, fluorinated aromatic compounds are typically the most thermodynamically stable and least reactive towards dehalogenation, while iodinated compounds are the least stable. researchgate.net

Synthetic Applications and Advanced Organic Synthesis

Role as Synthetic Intermediates for Diverse Organic Compounds

The compound's utility stems from the high reactivity of the 1,2-dibromoethyl group, which can be readily transformed into other functional groups, dramatically altering the molecule's synthetic potential.

Precursors for Substituted Alkene and Alkyne Synthesis

The vicinal dibromide functionality is a classical precursor for the synthesis of alkenes and alkynes through elimination reactions. youtube.comyoutube.com The treatment of Benzene (B151609), 1-chloro-3-(1,2-dibromoethyl)- with a suitable base can lead to the formation of either a vinyl or an ethynyl (B1212043) group.

Alkene Synthesis: A single elimination of hydrogen bromide (HBr) from the dibromoethyl group yields 1-chloro-3-vinylbenzene. This reaction is typically achieved using a moderately strong base. The resulting vinyl group is a versatile handle for further transformations.

Alkyne Synthesis: A more synthetically powerful transformation is the double dehydrohalogenation to form an alkyne. jove.comfiveable.mebyjus.com This is accomplished by treating the vicinal dibromide with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide. jove.comfiveable.me The reaction proceeds through a two-step E2 elimination, first forming a vinylic halide intermediate, which then undergoes a second elimination to yield 1-chloro-3-ethynylbenzene. fiveable.meopenstax.org This terminal alkyne is a key building block for carbon-carbon bond-forming reactions.

The conversion of the stable dibromoethyl group into reactive unsaturated systems is a cornerstone of its synthetic utility, as summarized in the table below.

| Starting Material | Reagents | Product | Reaction Type |

| Benzene, 1-chloro-3-(1,2-dibromoethyl)- | Mild Base (e.g., KOH) | 1-Chloro-3-vinylbenzene | Dehydrobromination (E2) |

| Benzene, 1-chloro-3-(1,2-dibromoethyl)- | Strong Base (e.g., NaNH₂) | 1-Chloro-3-ethynylbenzene | Double Dehydrobromination (E2) |

Building Blocks for Complex Heterocyclic Systems

The two electrophilic carbon atoms of the 1,2-dibromoethyl group are perfectly positioned to react with dinucleophiles to form heterocyclic rings. This strategy allows for the construction of five- or six-membered rings fused or attached to the 3-chlorophenyl scaffold. For instance, reaction with dinucleophiles like o-phenylenediamine, o-aminophenol, or o-aminothiophenol can lead to the formation of benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives, respectively, after initial substitution and subsequent cyclization. nih.gov This approach provides a direct route to complex, rigid molecular architectures that are of interest in medicinal chemistry and materials science.

Intermediates in the Synthesis of Highly Functionalized Aromatic Derivatives

Once converted to its vinyl or ethynyl derivatives, the compound becomes an intermediate for introducing a wide range of functionalities onto the aromatic system.

From 1-Chloro-3-vinylbenzene: This styrene (B11656) derivative can undergo palladium-catalyzed cross-coupling reactions like the Heck reaction, where it can couple with aryl or vinyl halides to form more complex stilbene-like structures. wikipedia.orgorganic-chemistry.orgnih.gov

From 1-Chloro-3-ethynylbenzene: The terminal alkyne is an exceptionally versatile functional group. It is a prime substrate for the Sonogashira coupling, reacting with aryl or vinyl halides in the presence of palladium and copper catalysts to form disubstituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is fundamental for creating conjugated systems used in organic electronics and as pharmaceutical precursors.

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

The strategic value of Benzene, 1-chloro-3-(1,2-dibromoethyl)- is most evident in multi-step syntheses where the order of reactions is critical. youtube.compearson.comlibretexts.org A common synthetic route to access this intermediate begins with benzene or a substituted derivative. For example, a Friedel-Crafts acylation of chlorobenzene (B131634) can produce 3-chloroacetophenone. Reduction of the ketone followed by bromination of the corresponding styrene yields the target dibromide. doubtnut.com

Once formed, the dibromo compound serves as a pivotal intermediate. A synthetic plan might involve:

Formation of the Alkyne: Double dehydrobromination to create 1-chloro-3-ethynylbenzene.

Core Elaboration: A Sonogashira coupling of the alkyne with a functionalized aryl iodide to build a complex diarylacetylene backbone.

Final Derivatization: A subsequent cross-coupling reaction at the aromatic chlorine atom (see section 7.3) to add a final substituent, leading to a highly complex, tri-functionalized molecule.

This step-wise approach, leveraging the differential reactivity of the bromine and chlorine atoms, allows for the controlled and predictable construction of target molecules.

Strategies for Derivatization of the Halogenated Aromatic Core

While the dibromoethyl side chain offers rich chemistry, the chlorine atom on the aromatic ring provides an additional, orthogonal site for modification. Aryl chlorides are typically less reactive than bromides or iodides in cross-coupling reactions, but advances in catalyst design have made their use increasingly common. diva-portal.orgacs.org

Modern palladium catalysis, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, can facilitate a range of C-C and C-N bond-forming reactions at the chloro-position. researchgate.netresearchgate.net These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

Sonogashira Coupling: While less common for aryl chlorides, under specific conditions, it can be used to introduce another alkyne. wikipedia.org

The ability to functionalize the aromatic core, often after manipulating the side chain, is a key strategy for building molecular diversity from this single intermediate.

Utility in the Design of Performance Molecules

The structural motifs accessible from Benzene, 1-chloro-3-(1,2-dibromoethyl)- are prevalent in "performance molecules" such as pharmaceuticals, agrochemicals, and organic materials. Related structures like (2-bromoethyl)benzene (B7723623) are known intermediates in the synthesis of drugs and other bioactive compounds. nbinno.com The phenylethylamine scaffold, for instance, is a key pharmacophore in many medicinal compounds. researchgate.net

By serving as a precursor to chloro-substituted styrenes and phenylacetylenes, this compound provides access to monomers for specialty polymers with tailored electronic properties, thermal stability, or chemical resistance. In medicinal chemistry, the ability to use this intermediate to construct a variety of analogs—modifying both the side chain and the aromatic core—is crucial for structure-activity relationship (SAR) studies and the optimization of drug leads. princeton.edu The presence of halogens can enhance lipophilicity and influence metabolic pathways, making this building block particularly useful in the design of new therapeutic agents.

Future Research Avenues and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Chlorinated Dibromoethylated Benzenes

The traditional methods for halogenating aromatic compounds often involve harsh reagents and generate significant waste. Modern organic synthesis is increasingly focused on developing greener and more sustainable alternatives. For the synthesis of chlorinated dibromoethylated benzenes, future research is likely to concentrate on several key areas:

Green Brominating Agents: The use of molecular bromine (Br₂) poses significant health and environmental risks. wordpress.com Research is actively exploring safer and more environmentally benign brominating agents. N-bromosuccinimide (NBS) is a common alternative, although its atom economy is not ideal. wordpress.com Future methodologies may focus on in-situ generation of bromine from safer salts like potassium bromide (KBr) using oxidants in aqueous media, which is considered a "green" approach to electrophilic and radical bromination. researchgate.net

Photocatalysis: Visible-light-mediated reactions have emerged as powerful tools in organic synthesis. researchgate.net Photocatalytic methods can facilitate halogenation reactions under mild conditions, often with higher selectivity and reduced waste. nih.gov The use of organic dyes or metal complexes as photocatalysts to generate halogen radicals from benign sources is a promising avenue for the synthesis of compounds like Benzene (B151609), 1-chloro-3-(1,2-dibromoethyl)-. nih.gov

Alternative Solvents: The use of chlorinated solvents in traditional organic reactions is a significant environmental concern. Research into "greener" solvents, such as water or recyclable organic carbonates, for bromination reactions is a critical area of development. researchgate.net

| Green Chemistry Approach | Description | Potential Advantages |

| Alternative Brominating Agents | Use of reagents like N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide salts. wordpress.comresearchgate.net | Reduced hazards, improved handling safety. wordpress.com |

| Photocatalysis | Utilization of visible light and a photocatalyst to drive the halogenation reaction. researchgate.netnih.gov | Mild reaction conditions, high selectivity, reduced energy consumption. researchgate.net |

| Green Solvents | Replacement of traditional chlorinated solvents with more environmentally friendly options like water or organic carbonates. researchgate.net | Reduced environmental impact, improved process safety. |

In-depth Mechanistic Understanding of Complex Transformation Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new transformations. For the bromination of substituted styrenes like 1-chloro-3-vinylbenzene, future research will likely focus on:

Kinetics and Substituent Effects: Detailed kinetic studies on the bromination of a range of substituted styrenes can provide valuable insights into the electronic and steric effects of substituents on the reaction rate and mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com Such studies can help in predicting the reactivity of different substrates and in fine-tuning reaction conditions.

Nature of the Intermediate: The mechanism of bromine addition to alkenes is generally understood to proceed through a cyclic bromonium ion intermediate. However, for substituted styrenes, the intermediate may have a more open, carbocationic character. researchgate.netcdnsciencepub.com Further experimental and computational studies are needed to fully elucidate the nature of this intermediate and how it is influenced by the substitution pattern on the aromatic ring.

Stereochemistry of the Addition: The addition of bromine to an alkene is typically an anti-addition, leading to a specific stereochemical outcome. Investigating the stereoselectivity of the bromination of 1-chloro-3-vinylbenzene and related compounds can provide deeper insights into the reaction mechanism and the structure of the transition state.

| Mechanistic Aspect | Research Focus | Importance |

| Reaction Kinetics | Studying the rate of bromination with different substituents on the styrene (B11656). cdnsciencepub.comresearchgate.netcdnsciencepub.com | Predicts reactivity and helps optimize reaction conditions. |

| Intermediate Structure | Elucidating the precise structure of the bromonium ion or carbocation intermediate. researchgate.netcdnsciencepub.com | Explains regioselectivity and stereoselectivity of the reaction. |

| Stereochemistry | Determining the three-dimensional arrangement of atoms in the product. | Confirms the reaction pathway and provides information about the transition state. |

Exploration of New Catalytic Systems for Halogenated Compound Reactions

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of novel catalytic systems for the synthesis and transformation of halogenated compounds is a vibrant area of research:

Lewis Acid Catalysis: While traditional Lewis acids like FeCl₃ and AlCl₃ are effective for electrophilic aromatic halogenation, there is a continuous search for more efficient, recyclable, and environmentally friendly Lewis acid catalysts. wikipedia.orglibretexts.org

Photoredox Catalysis: As mentioned earlier, photoredox catalysis offers a powerful platform for a variety of organic transformations, including halogenation. nih.gov Research in this area is focused on developing new and more efficient photocatalysts, including organic dyes and transition metal complexes (e.g., Ru(bpy)₃Cl₂), for these reactions. nih.gov

Lanthanide Catalysis: Lanthanide complexes are emerging as versatile catalysts in organic synthesis due to their unique electronic and coordination properties. taylorfrancis.comalfachemic.comresearchgate.net Their potential in catalyzing halogenation reactions and subsequent transformations of the resulting products is an area ripe for exploration. Homoleptic lanthanide amide catalysts, for instance, have shown remarkable activity in various organic transformations. nsf.govacs.org

| Catalyst Type | Mechanism of Action | Potential Applications in Halogenation |

| Lewis Acids | Activation of the halogen molecule to make it a stronger electrophile. wikipedia.orglibretexts.org | Electrophilic aromatic halogenation and addition reactions. |

| Photoredox Catalysts | Generation of reactive halogen radicals or ions upon absorption of visible light. nih.gov | C-H halogenation and addition of halogens to double bonds under mild conditions. |

| Lanthanide Catalysts | Coordination to substrates and reagents to facilitate bond formation and cleavage. taylorfrancis.comresearchgate.net | Catalyzing a wide range of reactions involving halogenated compounds. |

Advanced Computational Studies on Halogen-Halogen and Halogen-Aromatic Interactions

Computational chemistry has become an indispensable tool in modern chemical research, providing detailed insights into molecular structure, bonding, and reactivity. For halogenated aromatic compounds, computational studies are crucial for understanding:

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. rsc.org Advanced computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to study the nature and strength of halogen bonds involving the bromine and chlorine atoms in compounds like Benzene, 1-chloro-3-(1,2-dibromoethyl)-. rsc.org

Halogen-π Interactions: These are attractive non-covalent interactions between a halogen atom and the electron-rich π-system of an aromatic ring. tandfonline.com Computational studies can quantify the strength of these interactions and elucidate their role in molecular recognition and the properties of materials. tandfonline.comresearchgate.netnih.gov

Reaction Mechanisms: Quantum chemical calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. scispace.comresearchgate.netmdpi.com This provides a detailed, atomistic understanding of reaction mechanisms, complementing experimental studies. scispace.comresearchgate.netmdpi.com

| Computational Method | Area of Investigation | Insights Gained |

| Density Functional Theory (DFT) | Halogen bonding and substituent effects. rsc.org | Quantification of interaction energies and electronic properties. rsc.org |

| Ab initio Calculations | Halogen-π interactions and reaction pathways. tandfonline.comnih.gov | High-accuracy prediction of molecular geometries and interaction energies. tandfonline.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. nih.gov | Detailed understanding of the nature of bonding. nih.gov |

Design of Functional Materials Utilizing Halogenated Building Blocks

The unique electronic and structural properties of halogenated aromatic compounds make them attractive building blocks for the design of new functional materials. Future research in this area could explore:

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions or clusters and organic linkers. Incorporating halogenated linkers into MOFs can modulate their properties, such as pore size, gas adsorption capacity, and catalytic activity. alfa-chemistry.comacs.orgnih.gov Halogenated MOFs have shown potential in applications like gas storage and separation. alfa-chemistry.com

Organic Electronics: The introduction of halogen atoms into organic molecules can significantly influence their electronic properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes halogenated aromatic compounds promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Liquid Crystals: The shape, polarity, and polarizability of molecules are key factors in determining their liquid crystalline properties. The anisotropic nature of halogenated benzenes could be exploited in the design of new liquid crystalline materials with specific optical and electronic properties.

| Material Class | Role of Halogenated Building Blocks | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Act as linkers to create porous structures with tailored properties. alfa-chemistry.comacs.orgnih.gov | Gas storage and separation, catalysis. alfa-chemistry.com |

| Organic Electronics | Tune the electronic properties of organic semiconductors. | OLEDs, OFETs, organic solar cells. |

| Liquid Crystals | Influence the molecular shape and intermolecular interactions to induce liquid crystalline phases. | Displays, sensors, optical devices. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for Benzene, 1-chloro-3-(1,2-dibromoethyl)-?

- Methodology :

- Synthesis : Bromination of 1-chloro-3-vinylbenzene using bromine in a controlled environment (e.g., CCl₄ solvent at 0–5°C) to avoid over-bromination .

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and bromine/chlorine positions.

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) to verify molecular weight (expected ~307.8 g/mol) and isotopic patterns from bromine .

- Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5MS) for purity assessment and retention time comparison with standards .

Q. How can researchers quantify Benzene, 1-chloro-3-(1,2-dibromoethyl)- in environmental matrices?

- Methodology :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples; Soxhlet extraction for soil/sediment .

- Quantification :

- GC-ECD/GC-MS : Electron capture detection (ECD) for bromine/chlorine sensitivity or MS in selected ion monitoring (SIM) mode (e.g., m/z 308 for molecular ion).

- Calibration : Prepare standards in methanol at 100–500 µg/mL, ensuring matrix-matched calibration for environmental samples .

Advanced Research Questions

Q. What experimental strategies address contradictions in thermochemical data for halogenated benzene derivatives?

- Case Study : Discrepancies in enthalpy of formation (ΔfH°) values.

- Approach :

Computational Validation : Use density functional theory (DFT) (e.g., B3LYP/6-311++G**) to calculate ΔfH° and compare with experimental data from combustion calorimetry .

Error Analysis : Assess purity of synthesized compounds (via GC-MS) and calibration of calorimetric instruments .

- Example : For 1,3-dichlorobenzene, ΔfH°gas discrepancies (±5 kJ/mol) were resolved by cross-validating NIST data with independent computational results .

Q. How can researchers evaluate the environmental persistence and mobility of Benzene, 1-chloro-3-(1,2-dibromoethyl)-?

- Methodology :

- Water Solubility : Shake-flask method with HPLC-UV detection; compare with estimated log Kow (octanol-water partition coefficient) using EPI Suite .

- Soil Mobility : Column leaching experiments with varying soil pH (4–8) and organic matter content .

- Degradation Studies :

- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via GC-MS.

- Biodegradation : Use OECD 301D test (closed bottle) with activated sludge inoculum .

Q. What in vitro assays are suitable for assessing endocrine-disrupting potential?

- Methodology :

- Receptor Binding Assays : Competitive binding to estrogen (ERα/β) or androgen receptors (AR) using fluorescence polarization .

- Transcriptional Activation : Luciferase reporter gene assays in cell lines (e.g., MCF-7 for ER activity).

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.